

A Technical Guide to the Spectroscopic Data of 2-Methylbiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbiphenyl

Cat. No.: B1362416

[Get Quote](#)

This guide provides a comprehensive overview of the key spectroscopic data for **2-methylbiphenyl** ($C_{13}H_{12}$), a significant biphenyl derivative used in various fields, including as a dye carrier and in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Molecular Structure

2-Methylbiphenyl consists of a biphenyl scaffold with a methyl group substituted at the 2-position of one of the phenyl rings. This substitution pattern influences the molecule's conformation and, consequently, its spectroscopic signatures.

Chemical Structure:

Spectroscopic Data Summary

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-methylbiphenyl**.

Proton NMR (1H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of **2-methylbiphenyl** is characterized by signals in both the aromatic and aliphatic regions.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45 - 7.20	Multiplet	9H	Aromatic Protons (Ar-H)
~2.10	Singlet	3H	Methyl Protons (-CH ₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of **2-methylbiphenyl** shows distinct signals for the aromatic carbons and the methyl carbon.

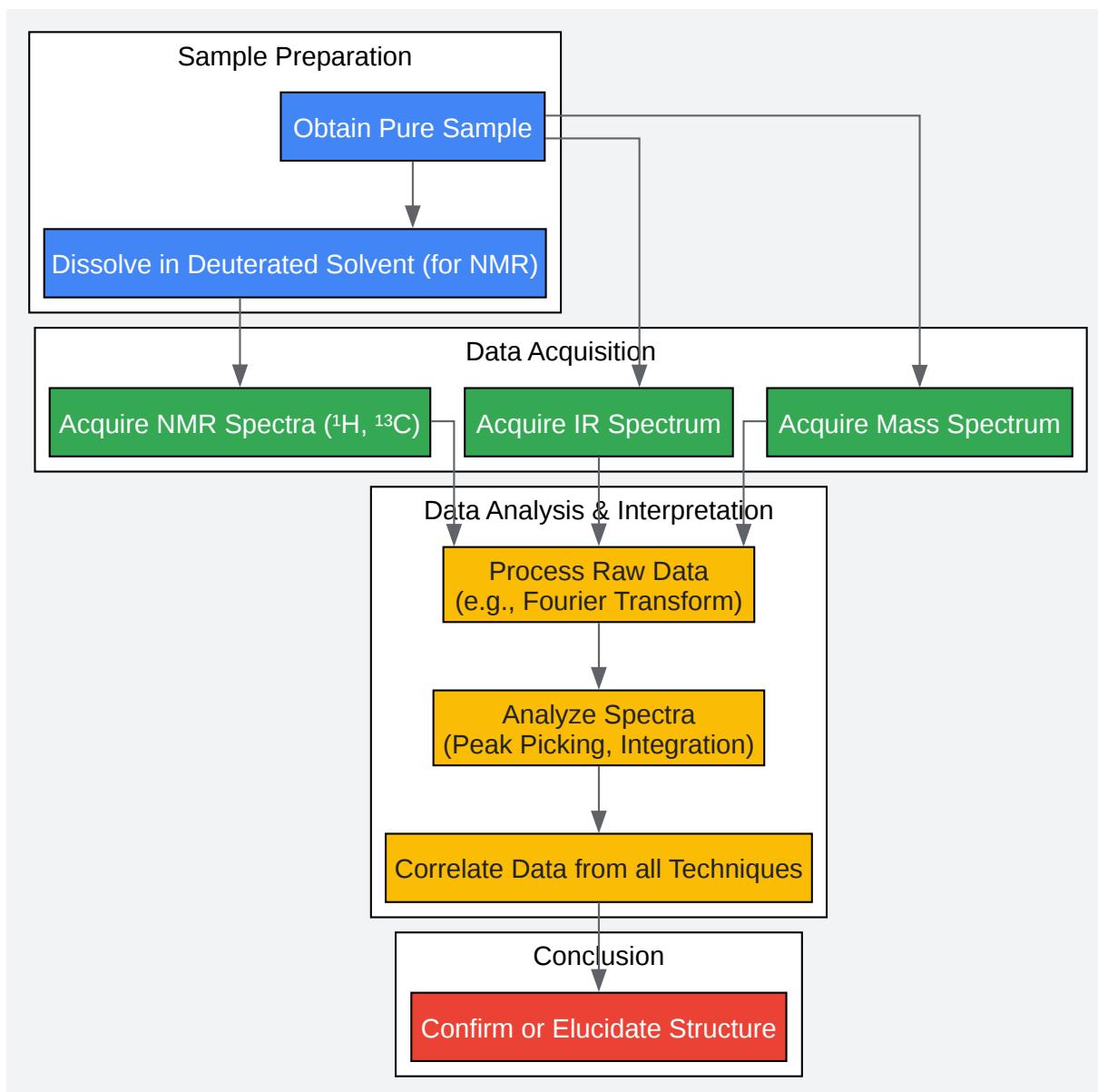
Chemical Shift (δ) ppm	Assignment
~142.0	Quaternary Aromatic Carbon
~141.8	Quaternary Aromatic Carbon
~135.5	Quaternary Aromatic Carbon
~130.3	Aromatic CH
~129.8	Aromatic CH
~129.2	Aromatic CH
~128.0	Aromatic CH
~127.2	Aromatic CH
~126.7	Aromatic CH
~125.8	Aromatic CH
~20.5	Methyl Carbon (-CH ₃)

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)[\[2\]](#) The key absorption bands for **2-methylbiphenyl** are

detailed below.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch (from -CH ₃)
1600 - 1450	Strong	Aromatic C=C Ring Stretch
1465 - 1440	Medium	C-H Bend (from -CH ₃)
~770 - 730	Strong	Aromatic C-H Out-of-Plane Bend

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure. The electron ionization (EI) mass spectrum of **2-methylbiphenyl** is summarized below.[1]


m/z	Relative Intensity (%)	Assignment
168	100	[M] ⁺ (Molecular Ion)
167	80	[M-H] ⁺
153	60	[M-CH ₃] ⁺
152	50	[M-CH ₄] ⁺
139	20	[M-C ₂ H ₅] ⁺
115	15	[M-C ₄ H ₉] ⁺
89	10	[C ₇ H ₅] ⁺
76	15	[C ₆ H ₄] ⁺

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following sections outline standardized experimental protocols and a general workflow for

the spectroscopic analysis of a compound like **2-methylbiphenyl**.

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis.

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-methylbiphenyl** and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ^{13}C , more scans are required (e.g., 128 or more). Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of liquid **2-methylbiphenyl** directly onto the ATR crystal.
- Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO_2 , H_2O).
- Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for

separation prior to analysis.

- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]
- 2. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-Methylbiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362416#spectroscopic-data-nmr-ir-ms-for-2-methylbiphenyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com